OC000459

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

OC000459 is a potent and selective antagonist of the D Prostanoid Receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) . This receptor is selectively expressed by Th2 lymphocytes, eosinophils, and basophils .

Mode of Action

This compound potently displaces [3H]prostaglandin D2 ([3H]PGD2) from human recombinant DP2 receptors . It inhibits chemotaxis of human Th2 lymphocytes and cytokine production . This compound also competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin D2 (PGD2) pathway . PGD2 mediates the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils . By antagonizing the DP2 receptor, this compound inhibits these effects, thereby potentially mitigating inflammatory responses.

Pharmacokinetics

This compound has been found to be orally bioavailable in rats . .

Result of Action

This compound’s action results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils . It has been found effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats and airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Analyse Biochimique

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

Méthodes De Préparation

La synthèse de l'OC-459 implique plusieurs étapes, commençant par la préparation du noyau d'acide indole-1-acétique. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.

Introduction du groupe fluor : L'atome de fluor est introduit par une fluoration électrophile à l'aide d'un agent de fluoration tel que le Selectfluor.

Formation de la partie quinoléine : La partie quinoléine est synthétisée par une synthèse de Friedländer, où un dérivé d'aniline réagit avec un composé carbonylé en présence d'une base.

Couplage des parties indole et quinoléine : Les parties indole et quinoléine sont couplées par une réaction de substitution nucléophile, formant la structure finale de l'OC-459

Analyse Des Réactions Chimiques

L'OC-459 subit diverses réactions chimiques, notamment :

Oxydation : L'OC-459 peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.

Réduction : La réduction de l'OC-459 peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Substitution : L'OC-459 peut subir des réactions de substitution nucléophile, où les nucléophiles tels que les amines ou les thiols remplacent des groupes fonctionnels spécifiques sur la molécule.

Applications de la recherche scientifique

Médecine : L'OC-459 s'est révélé prometteur pour le traitement des affections allergiques et inflammatoires, telles que l'asthme, la rhinite allergique et la dermatite atopique. .

Mécanisme d'action

L'OC-459 exerce ses effets en se liant sélectivement au récepteur CRTH2 et en l'antagonisant. Ce récepteur est impliqué dans le recrutement et l'activation des éosinophiles, des basophiles et des cellules T auxiliaires de type 2, qui jouent un rôle crucial dans les réponses allergiques et inflammatoires. En bloquant le récepteur CRTH2, l'OC-459 inhibe les voies de signalisation en aval, ce qui conduit à une réduction de la libération de médiateurs pro-inflammatoires et à un soulagement des symptômes associés aux affections allergiques et inflammatoires .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

L'OC-459 est unique parmi les antagonistes du CRTH2 en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :

Fevipiprant (QAW039) : Un autre antagoniste du CRTH2 avec des applications thérapeutiques potentielles dans les maladies allergiques.

Ramatroban : Un antagoniste du CRTH2 utilisé dans le traitement de la rhinite allergique et de l'asthme.

AZD-1981 : Un antagoniste du CRTH2 qui a été étudié pour son potentiel dans le traitement de l'asthme et d'autres affections allergiques.

L'OC-459 se distingue par son profil pharmacocinétique favorable et sa forte affinité de liaison au récepteur CRTH2, ce qui en fait un candidat prometteur pour un développement plus poussé dans le traitement des maladies allergiques et inflammatoires.

Propriétés

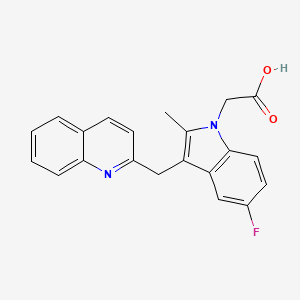

IUPAC Name |

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATGTHLOZSXOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234343 | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851723-84-7 | |

| Record name | OC-000459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OC-459 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OC-000459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.